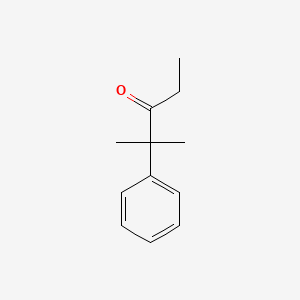![molecular formula C23H22N2O4S B2711818 ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 921110-00-1](/img/structure/B2711818.png)
ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that includes a thiophene ring, a naphthalene moiety, and a pyridine ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . Naphthalene can undergo substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene ring, naphthalene moiety, and pyridine ring would all contribute to the overall structure .Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions . Naphthalene, phenanthrene, and anthracene are more reactive than benzene in both substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
UV and Fluorescent Labeling Agent for Carboxylic Acids
One study discusses the use of a compound synthesized from 2,3-naphthalenedicarboxylic anhydride, which serves as a highly reactive ultraviolet and fluorescent labeling agent for carboxylic acids in high-performance liquid chromatography. This reagent facilitates the determination of some carboxylic acids in mouse brain, highlighting its application in biochemical analysis and neuroscience research (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).
Synthesis of Pyrazolopyridine Products
Another study presents an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This research underscores the significance of these compounds in preparing new N-fused heterocycle products, which may have implications in pharmaceutical chemistry and materials science (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Selective Adsorption of Acetylene over Ethylene
The synthesis of a crystalline naphthalene diimide porous aromatic framework is detailed, demonstrating selective adsorption of acetylene over ethylene. This material's unique properties make it a candidate for applications in gas separation technologies, particularly in the petrochemical industry, where removing acetylene impurities from ethylene streams is crucial (Jiang, Tian, Sun, Zhu, Ren, Zou, Ma, Meihaus, Long, & Zhu, 2018).
Photo-Oxidation and Photolysis in Polymer Research
Research on the photo-oxidation and photolysis of poly(ethylene 2,6-naphthalene-dicarboxylate) explores the impact of ultraviolet radiation and oxygen on this polymer. The study's findings contribute to understanding polymer durability and stability, relevant to materials science and engineering applications (Scheirs & Gardette, 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-29-23(28)20-18-10-11-25(14(2)26)13-19(18)30-22(20)24-21(27)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBSDSEOZAERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetate](/img/structure/B2711737.png)
![3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2711738.png)
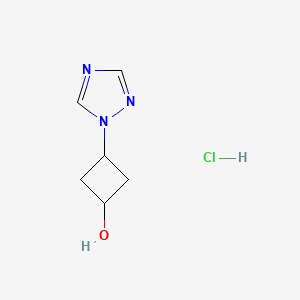
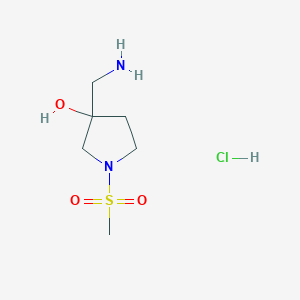

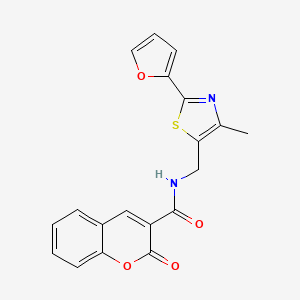
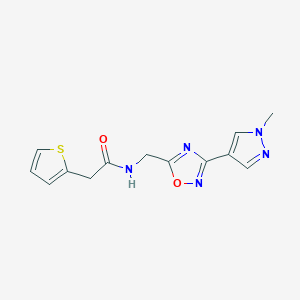

![5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711751.png)

![8-(5-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2711753.png)
![4-[2-Chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine](/img/structure/B2711754.png)
